Orlistat (m13)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

RO-61-0593 is a bioactive chemical.

科学的研究の応用

1. Antitumor Activity

Orlistat, initially approved for obesity treatment, has been identified as a novel inhibitor of fatty acid synthase, an enzyme strongly linked to tumor progression. This property of Orlistat has been shown to halt tumor cell proliferation, induce apoptosis, and inhibit tumor growth in experimental models (Kridel et al., 2004).

2. Cellular Target Identification in Cancer Therapy

Orlistat has shown potential in identifying cellular targets for cancer therapy. Studies have used chemically modified Orlistat to uncover previously unknown cellular targets of the drug, beyond the well-known fatty acid synthase, thus broadening its potential application in cancer treatment (Yang et al., 2010).

3. Improved Lipase Inhibition Techniques

Research on Orlistat has led to the development of nanosuspensions that demonstrate enhanced in vitro lipase inhibition compared to raw drug formulations. This advancement suggests a potential for reducing dosage and associated side effects, providing a significant improvement in the technological application of Orlistat (Dolenc et al., 2010).

4. Organelle-Specific Localization for Drug Targeting

Innovative chemical modifications of Orlistat have enabled its delivery to specific sub-cellular organelles in living cells. This approach is crucial for targeted drug delivery, potentially enhancing the effectiveness of Orlistat in treating diseases by localizing its action (Yang et al., 2011).

5. Anti-Angiogenic Properties

Orlistat has demonstrated antiangiogenic properties, inhibiting endothelial cell proliferation and angiogenesis. This effect is attributed to its inhibition of fatty acid synthase in endothelial cells, highlighting a novel application of Orlistat in the field of angiogenesis-related diseases (Browne et al., 2006).

特性

| 186423-40-5 | |

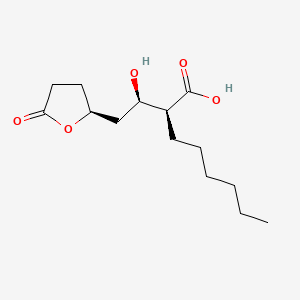

分子式 |

C14H24O5 |

分子量 |

272.34 |

IUPAC名 |

2-Furanbutanoic acid, alpha-hexyltetrahydro-beta-hydroxy-5-oxo- |

InChI |

InChI=1S/C14H24O5/c1-2-3-4-5-6-11(14(17)18)12(15)9-10-7-8-13(16)19-10/h10-12,15H,2-9H2,1H3,(H,17,18) |

InChIキー |

NCLNUVSGJFDTNY-UHFFFAOYSA-N |

SMILES |

O=C(O)C(CCCCCC)C(O)CC(CC1)OC1=O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

RO-61-0593; RO 610593; RO 61-0593. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B610458.png)

![(S)-6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B610459.png)